2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde 2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 590390-82-2
VCID: VC21093164
InChI: InChI=1S/C15H9Cl2NO/c16-9-5-6-11(13(17)7-9)15-12(8-19)10-3-1-2-4-14(10)18-15/h1-8,18H
SMILES: C1=CC=C2C(=C1)C(=C(N2)C3=C(C=C(C=C3)Cl)Cl)C=O
Molecular Formula: C15H9Cl2NO
Molecular Weight: 290.1 g/mol

2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde

CAS No.: 590390-82-2

Cat. No.: VC21093164

Molecular Formula: C15H9Cl2NO

Molecular Weight: 290.1 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde - 590390-82-2

Specification

CAS No. 590390-82-2
Molecular Formula C15H9Cl2NO
Molecular Weight 290.1 g/mol
IUPAC Name 2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde
Standard InChI InChI=1S/C15H9Cl2NO/c16-9-5-6-11(13(17)7-9)15-12(8-19)10-3-1-2-4-14(10)18-15/h1-8,18H
Standard InChI Key SIKIWMRYORRTEY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(N2)C3=C(C=C(C=C3)Cl)Cl)C=O
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)C3=C(C=C(C=C3)Cl)Cl)C=O

Introduction

Physical and Chemical Properties

Structure and Identification

2-(2,4-Dichlorophenyl)-1H-indole-3-carbaldehyde consists of an indole core with a 2,4-dichlorophenyl group at the 2-position and a carbaldehyde (CHO) group at the 3-position. The compound is identified by several standard chemical identifiers as shown in Table 1.

Table 1: Chemical Identification Parameters of 2-(2,4-Dichlorophenyl)-1H-indole-3-carbaldehyde

ParameterValue
CAS Number590390-82-2
Molecular FormulaC₁₅H₉Cl₂NO
Molecular Weight290.1 g/mol
IUPAC Name2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde
Standard InChIInChI=1S/C15H9Cl2NO/c16-9-5-6-11(13(17)7-9)15-12(8-19)10-3-1-2-4-14(10)18-15/h1-8,18H
Standard InChIKeySIKIWMRYORRTEY-UHFFFAOYSA-N
SMILESO=CC1=C(C2=CC=C(Cl)C=C2Cl)NC3=C1C=CC=C3
MDL NumberMFCD05181007
PubChem Compound3716533

The compound features a planar indole heterocyclic system with a carbaldehyde functionality that provides a reactive site for various chemical transformations .

Physical Properties

The physical properties of 2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde are crucial for understanding its behavior in different chemical environments. While specific experimental data for this compound is limited in the available literature, computational predictions and comparisons with similar indole-3-carbaldehyde derivatives provide insight into its physical characteristics.

Similar compounds in this class typically exhibit relatively high melting points, limited water solubility, and moderate to high lipophilicity. For example, 2-chloro-1H-indole-3-carbaldehyde has a melting point of approximately 212°C , suggesting that 2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde would likely have a comparable or higher melting point due to its additional chlorine atom and phenyl group.

Chemical Properties

The chemical reactivity of 2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde is largely dictated by its functional groups:

  • The carbaldehyde group at position 3 is highly reactive and can participate in various condensation reactions, including Knoevenagel condensations, aldol reactions, and the formation of imines and oximes .

  • The indole N-H group can undergo N-alkylation and N-acylation reactions, allowing for further diversification of the scaffold .

  • The dichlorophenyl substituent at position 2 provides additional reactivity and can influence the electronic properties of the indole system.

The compound is typically sensitive to air and should be stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to prevent oxidation of the aldehyde group .

Synthesis Methods

Several synthetic approaches can be employed to prepare 2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde and related 2-arylindole-3-carbaldehydes.

One common method involves the formylation of the corresponding 2-(2,4-dichlorophenyl)-1H-indole using the Vilsmeier-Haack reaction. This reaction employs phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce the formyl group at the 3-position of the indole .

Another synthetic pathway involves the cyclization of appropriately substituted 2-aminophenyl ketones with 2,4-dichlorophenylacetic acid derivatives, followed by formylation .

Research by Pal et al. describes a sequential multicomponent protocol for the synthesis of similar substituted pyrrole-3-carbaldehydes via in situ imine formation, which could potentially be adapted for the synthesis of analogous indole derivatives . The reaction involves:

  • In situ imine formation between aldehydes and aromatic amines

  • Proline-catalyzed Mannich reaction-cyclization with succinaldehyde

  • Oxidative aromatization using 2-iodoxybenzoic acid (IBX)

This one-pot approach offers advantages such as mild reaction conditions, good yields, and environmentally friendly procedures compared to traditional multi-step syntheses .

Biological Activity and Medicinal Applications

Anticancer Properties

The primary interest in 2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde stems from its potential anticancer properties. Studies have shown that indole derivatives with similar structural features can inhibit tumor growth and induce apoptosis in cancer cells.

The mechanism of action is thought to involve interaction with key enzymes in cancer cell proliferation and apoptosis pathways, such as caspases and Bcl-2 family proteins. These interactions can disrupt cancer cell survival mechanisms and potentially lead to selective cancer cell death.

While specific data on 2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde itself is limited in the available literature, related compounds have demonstrated promising results. For instance, indole derivatives linked to pyrazole moieties have shown excellent anticancer inhibition against the HepG2 cancer cell line with IC₅₀ values as low as 6.1 ± 1.9 μM, compared to the standard reference drug doxorubicin (IC₅₀ = 24.7 ± 3.2 μM) .

Other Biological Activities

Beyond anticancer properties, indole derivatives structurally similar to 2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde have demonstrated various other biological activities that warrant investigation:

  • Anti-inflammatory properties: Some 2-arylindole derivatives have shown inhibitory activity against nitric oxide production and NF-κB with IC₅₀ values in the micromolar range .

  • Antibacterial activities: Indole-3-carbaldehyde derivatives, particularly those modified with semicarbazone groups, have displayed antibacterial properties against various bacterial strains .

  • Antifungal activities: Certain indole-3-carbaldehyde semicarbazone derivatives have demonstrated antifungal activity against Candida albicans and other fungal species .

These diverse biological activities suggest that 2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde may have potential applications beyond oncology, including as an anti-inflammatory, antimicrobial, or antifungal agent.

Research Findings and Applications

The versatility of 2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde extends to its potential for chemical transformations to create derivatives with enhanced or modified biological activities. Several key research directions have been explored with this and structurally related compounds:

Chemical Modifications

The carbaldehyde group at position 3 provides an excellent handle for further chemical modifications:

  • Oxime formation: Converting the aldehyde to an oxime can enhance biological activity. Studies on indole-3-carbaldehyde oxime derivatives have revealed compounds with potent urease inhibitory activity against Helicobacter pylori .

  • Condensation reactions: The aldehyde group readily undergoes condensation with various nucleophiles to create more complex structures with potentially enhanced biological activities .

  • N-alkylation: Modification of the indole nitrogen through alkylation with groups such as methyl, propargyl, or benzyl can significantly alter the compound's biological profile and selectivity .

Structure-Activity Relationships

Research on similar 2-arylindole derivatives has provided insights into structure-activity relationships that may guide future studies on 2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde:

  • The presence of electron-withdrawing groups (such as chlorine atoms) on the 2-aryl ring often enhances biological activity, particularly anticancer effects .

  • The carbaldehyde group at position 3 is crucial for activity in many cases, but its conversion to other functional groups (oximes, hydrazones, etc.) can modulate activity and selectivity .

  • N-substitution on the indole nitrogen can significantly affect cell permeability and target selectivity .

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